molecular formula C21H28N2O2 B5566708 2-hydroxy-N'-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)benzohydrazide

2-hydroxy-N'-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)benzohydrazide

Cat. No. B5566708
M. Wt: 340.5 g/mol
InChI Key: KPBHRBZPDVVZAD-PXLXIMEGSA-N
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Description

Benzohydrazide compounds and their derivatives have been extensively studied due to their diverse chemical properties and biological activities. They serve as key intermediates in the synthesis of various heterocyclic compounds and are known for their applications in coordination chemistry as ligands.

Synthesis Analysis

Benzohydrazides are typically synthesized through the reaction of hydrazides with aldehydes or ketones, forming a hydrazone bond. For instance, the synthesis of similar compounds involves refluxing the parent hydrazide with the corresponding carbonyl compound in ethanol, leading to the formation of the hydrazone derivative through a condensation reaction (Asegbeloyin et al., 2014).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is characterized by the presence of a hydrazone moiety, which imparts rigidity and planarity to the molecule, affecting its electronic properties and reactivity. X-ray crystallography often reveals that these compounds crystallize in various forms and exhibit intramolecular hydrogen bonding, contributing to their stability (Lei et al., 2011).

Chemical Reactions and Properties

Benzohydrazides are versatile in chemical reactions, participating in cyclization, oxidation, and complexation reactions. They act as ligands in complexation with various metals, forming stable chelates with potential biological and catalytic applications (El-Tabl et al., 2015).

Physical Properties Analysis

The physical properties of benzohydrazide derivatives, such as melting points, solubility, and crystal structures, vary significantly depending on the substituent groups attached to the core structure. These properties influence their practical applications and handling (Santosa et al., 2019).

Chemical Properties Analysis

The chemical behavior of benzohydrazides is influenced by the nature of the substituents on the benzene ring and the hydrazone functionality. They exhibit varied reactivity towards nucleophiles and electrophiles, and their acidity can be modified by substituents, impacting their hydrogen bonding capacity and overall reactivity (Nguyen et al., 2019).

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

Research on similar compounds, such as N′-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide dihydrate, highlights the importance of hydrogen bonding in determining molecular structure. These compounds crystallize as hydrogen-bonded sheets, where intramolecular hydrogen bonds play a critical role in the stabilization of their molecular configuration. This knowledge is essential for understanding the chemical behavior and potential applications of benzohydrazide derivatives in materials science and crystallography (Abeer A. Alhadi et al., 2008).

Anticancer Activity

Benzohydrazide derivatives have been investigated for their anticancer activity. For instance, metal(II) complexes derived from similar hydrazides showed potent cytotoxic effects against human liver cancer HepG2 cell lines. This suggests that benzohydrazide compounds, through their metal complexes, could have significant therapeutic potential in cancer treatment (A. El-Tabl et al., 2015).

Catalytic and Antibacterial Activities

Compounds like E-4-(3-cyano-4,6-dimethylpyridin-2-ylamino)-N′-(1-(2-hydroxyphenyl)ethylidene)benzohydrazide and their metal complexes have shown not only catalytic activity but also significant DNA binding, antibacterial, and antifungal properties. These findings open avenues for the application of benzohydrazide derivatives in biocatalysis, pharmaceuticals, and as potential antimicrobial agents (O. El‐Gammal et al., 2021).

Corrosion Inhibition

Hydroxy phenyl hydrazides, similar to the compound of interest, have been synthesized and shown to be effective corrosion inhibitors. This suggests potential applications in protecting materials against corrosion, particularly in acidic environments, which is crucial for the chemical and manufacturing industries (A. Singh et al., 2021).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of heterocyclic compounds starting from 2-hydroxy benzohydrazide have been explored. These studies contribute to the development of new therapeutic agents by revealing the biological activity and potential applications of benzohydrazide derivatives in medicinal chemistry (E. M. Sarshira et al., 2016).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are toxic or corrosive, while others are flammable or reactive . Without specific information on this compound, it’s not possible to provide details on its safety and hazards.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting reactivity or biological activity, it could be studied further for potential use in synthesis or as a pharmaceutical .

properties

InChI

InChI=1S/C21H28N2O2/c1-16(2)9-8-10-17(3)13-14-21(4,5)15-22-23-20(25)18-11-6-7-12-19(18)24/h6-7,9,11-12,14-15,24H,8,10H2,1-5H3,(H,23,25)/b22-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBHRBZPDVVZAD-PXLXIMEGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=C=CC(C)(C)C=NNC(=O)C1=CC=CC=C1O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCCC(=C=CC(C)(C)/C=N/NC(=O)C1=CC=CC=C1O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N'-[(1E)-2,2,5,9-tetramethyldeca-3,4,8-trien-1-ylidene]benzohydrazide

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